molecular formula C17H23N3O6S B2939263 N-cyclopropyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872880-87-0

N-cyclopropyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2939263
CAS No.: 872880-87-0
M. Wt: 397.45
InChI Key: OBMVQGAIWCAWSN-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan ring substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide linkage. The cyclopropyl group attached to the ethanediamide moiety introduces unique steric and electronic properties, distinguishing it from analogs.

Properties

IUPAC Name

N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c1-25-13-5-7-14(8-6-13)27(23,24)20-9-2-10-26-15(20)11-18-16(21)17(22)19-12-3-4-12/h5-8,12,15H,2-4,9-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMVQGAIWCAWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-oxazinanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-cyclopropyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Effects

  • Cyclopropyl vs. Cyclopentyl (Target vs. Cyclopentyl’s larger size may hinder access to hydrophobic pockets in enzymes or receptors.
  • 4-Methoxy vs. 4-Chloro/4-Fluoro (Target vs. ): The 4-methoxy group is electron-donating, which may improve solubility compared to electron-withdrawing groups like chloro or fluoro.

Physicochemical Properties

  • Lipophilicity : The 4-chloro substituent in increases logP compared to the target compound’s 4-methoxy group, suggesting higher membrane permeability but lower aqueous solubility.
  • Molecular Weight : The target compound’s lower molecular weight (~397.5 g/mol) compared to (479.523 g/mol) may improve bioavailability, adhering to Lipinski’s rule of five guidelines.

Implications for Drug Design

  • Steric Effects : The cyclopropyl group balances steric bulk and flexibility, unlike the rigid cyclopentyl in or the branched alkyl in .
  • Electronic Profile : The 4-methoxybenzenesulfonyl group offers a compromise between solubility (via methoxy) and stability (via sulfonyl), whereas halogenated analogs () prioritize target binding over metabolic stability.
  • Metabolism : Methoxy groups are prone to demethylation, whereas chloro/fluoro groups resist metabolic degradation, impacting half-life .

Biological Activity

N-cyclopropyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and an oxazinan structure, which are known for their diverse biological activities. The presence of the methoxybenzenesulfonyl group enhances its solubility and biological interaction potential.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 302.36 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Tubulin Inhibition

A study focused on related oxazinonaphthalene derivatives demonstrated that several compounds exhibited moderate to significant cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM. Notably, these compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization in a dose-dependent manner .

Neuroprotective Effects

Another aspect of biological activity pertains to the neuroprotective effects observed in related compounds. For instance, a derivative demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices. This effect was mediated through KCNQ2 channel opening, suggesting potential applications in treating epilepsy or other neurological disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Tubulin Binding : Compounds that inhibit tubulin polymerization can disrupt mitotic spindle formation, leading to apoptosis in cancer cells.
  • Ion Channel Modulation : Opening KCNQ channels can stabilize neuronal excitability, providing therapeutic benefits in neurological conditions.

Research Findings Summary

Study Focus Cell Line/Model Activity IC50 Values (μM) Mechanism
Tubulin InhibitionA2780, MCF-7Cytotoxicity4.47 - 52.8Tubulin polymerization inhibition
NeuroprotectionRat Hippocampal SlicesReduces hyperexcitabilityNot specifiedKCNQ2 channel opening

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